molecular formula C47H76O16 B8056328 RADDEANIN(ANEMODEANIN) A

RADDEANIN(ANEMODEANIN) A

Cat. No.: B8056328
M. Wt: 897.1 g/mol
InChI Key: VQQGPFFHGWNIGX-UHFFFAOYSA-N
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Description

Raddeanin A (Anemodeanin A) is a triterpenoid saponin primarily isolated from the roots of Anemone raddeana Regel, a plant used in traditional Chinese medicine for its antitumor and anti-inflammatory properties . Its chemical structure comprises an oleanolic acid aglycone backbone linked to three sugar moieties: α-L-arabinopyranose, β-D-glucopyranose, and α-L-rhamnopyranose, forming a 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside configuration . Pharmacologically, Raddeanin A exhibits broad-spectrum anticancer activity by inhibiting proliferation, inducing apoptosis, and suppressing metastasis in cervical, gastric, breast, and osteosarcoma cancers . Unique mechanisms include modulation of ROS/JNK, NF-κB, and MAPK signaling pathways, as well as histone deacetylase (HDAC) inhibition .

Properties

IUPAC Name

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQGPFFHGWNIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008803
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89412-79-3
Record name Raddeanin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid involves multiple glycosylation steps. The process typically starts with oleanolic acid as the core structure, followed by sequential glycosylation using specific glycosyl donors under controlled conditions. Each glycosylation step requires the use of promoters such as silver triflate (AgOTf) and catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Anemone raddeana Regel. The rhizomes are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the olean-12-en-28-oic acid moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the glycosidic bonds, potentially leading to the cleavage of sugar moieties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced glycosides, and substituted analogs with modified pharmacological properties .

Scientific Research Applications

Anticancer Properties

Raddeanin A has demonstrated potent anticancer effects across various cancer types. Key findings from recent studies include:

  • Induction of Apoptosis : RA has been shown to induce apoptosis in multiple cancer cell lines, including gastric, breast, and colorectal cancers. It activates mitochondrial-dependent pathways by downregulating Bcl-2 family members and upregulating pro-apoptotic factors such as Bax, leading to increased caspase activity and PARP cleavage .
  • Inhibition of Cell Proliferation : Studies indicate that RA significantly inhibits the proliferation of cancer cells by modulating critical signaling pathways. For instance, it affects the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .
  • Anti-Angiogenic Effects : RA inhibits angiogenesis by suppressing vascular endothelial growth factor receptor 2 (VEGFR2) signaling. It reduces endothelial cell proliferation and migration, as well as tube formation in vitro and in vivo models . This property is particularly relevant for preventing tumor growth and metastasis.

Case Studies and Research Findings

Several studies have documented the effectiveness of Raddeanin A in different cancer models:

Study Cancer Type Findings
Teng et al. (2016)Gastric CancerDemonstrated that RA induces apoptosis and autophagy via the p38 MAPK pathway .
Li et al. (2017)Hepatocellular CarcinomaFound that RA synergizes with cisplatin to enhance therapeutic effects .
Zhang et al. (2021)GlioblastomaShowed that RA represses tumor growth by inhibiting β-catenin-mediated EMT .
Chen et al. (2024)Chronic Myeloid LeukemiaIndicated that RA augments NK cell cytotoxicity against leukemia cells .

Pharmacokinetics and Safety Profile

While extensive research has focused on the efficacy of Raddeanin A, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest that RA possesses favorable pharmacokinetic profiles that could support its development as a therapeutic agent.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Related Triterpenoid Saponins

Raddeanin A belongs to the saponin family, characterized by a triterpene aglycone and sugar side chains. Below is a structural comparison with related compounds:

Compound Aglycone Sugar Moieties Source Key Features
Raddeanin A Oleanolic acid α-L-Arabinose, β-D-Glucose, α-L-Rhamnose Anemone raddeana Three sugar units; HDAC inhibition
Raddeanoside R0 Oleanolic acid β-D-Glucose, α-L-Rhamnose Anemone raddeana Two sugar units; anti-inflammatory
Saikosaponin A Oleanolic acid β-D-Fructose, α-L-Rhamnose Bupleurum falcatum Immunomodulatory; targets NF-κB
Naamine A Heterocyclic core None (non-saponin) Synthetic/Marine sponges Alkaloid structure; synthetic applications

Key Differences :

  • Raddeanin A’s triple glycosylation enhances solubility and receptor interactions compared to Raddeanoside R0 .
  • Unlike non-saponin alkaloids (e.g., Naamine A), Raddeanin A’s sugar moieties enable membrane disruption and immune cell activation .

Pharmacological Mechanisms and Pathways

Raddeanin A’s anticancer mechanisms are distinct from structurally similar compounds:

Mechanism Raddeanin A Comparable Compounds
Apoptosis Induction Activates caspase-3/8/9, PARP cleavage, and t-Bid; reduces SET/HMGB2 Saikosaponin A (caspase-3 activation)
HDAC Inhibition Moderate HDAC inhibition (IC₅₀ ~4–8 µM) Trichostatin A (IC₅₀ ~10 nM)
Immune Modulation Enhances NK cell cytotoxicity via Ras/Raf/MEK and NKG2D/NKp30 upregulation None reported for Raddeanosides or Saikosaponins
Antiangiogenic Effects Inhibits VEGFR2 signaling Paclitaxel (microtubule stabilization)

Notable Findings:

  • Unlike HDAC-specific inhibitors (e.g., Trichostatin A), Raddeanin A’s HDAC inhibition is secondary to its primary apoptosis-inducing effects .

In Vitro and In Vivo Anticancer Efficacy

In Vitro Activity :

Cell Line IC₅₀ (µg/mL) Comparison Reference
SKOV3 (Ovarian) 1.40 More potent than cisplatin (IC₅₀ = 2.60 µg/mL)
HepG2 (Liver) 8.94 Superior to cisplatin at 24-hour exposure
KB (Nasopharyngeal) 4.64 Comparable to Raddeanoside R0 (IC₅₀ = 5.2 µg/mL)

In Vivo Efficacy :

  • In S180 sarcoma xenografts, Raddeanin A (4.5 mg/kg, i.p.) achieved 60.5% tumor inhibition, outperforming Raddeanoside R0 (45% inhibition at 10 mg/kg) .
  • Oral administration (200 mg/kg) reduced tumor volume by 64.7% in S180 models .

Modulation of Immune Responses

Raddeanin A enhances NK cell cytotoxicity against chronic myeloid leukemia (K562) and head/neck squamous carcinoma (FaDu) cells by:

  • Increasing IFN-γ production and NK receptor expression (NKG2D, NKp30) .
  • Activating Ras/Raf/MEK and MAPK pathways, boosting granzyme B secretion .

Comparison :

  • No other saponins (e.g., Saikosaponin A) have demonstrated NK cell activation, highlighting Raddeanin A’s unique immunomodulatory role .

Biological Activity

Raddeanin A, also known as Anemodeanin A, is a natural triterpenoid saponin extracted from the roots of Anemone raddeana Regel. This compound has garnered significant attention due to its diverse biological activities, particularly its anticancer potential. This article explores the biological activity of Raddeanin A, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Raddeanin A is characterized by its unique chemical structure, which includes a sugar moiety that enhances its therapeutic potential. The presence of a carboxyl group (-COOH) at the C-28 position is crucial for its cytotoxic properties. Modifications at this site can significantly affect its biological activity, indicating the importance of structural integrity for efficacy .

Raddeanin A exhibits multiple mechanisms through which it exerts its biological effects:

  • Induction of Apoptosis :
    • RA induces apoptosis in various cancer cell lines by modulating key apoptotic proteins such as Bcl-2, Bax, and caspases (caspase-3, -8, and -9). It promotes mitochondrial-dependent pathways leading to cell death .
    • In osteosarcoma cells, RA triggers excessive reactive oxygen species (ROS) production, activating the JNK/c-Jun and STAT3 signaling pathways, which are pivotal in regulating apoptosis .
  • Inhibition of Cell Proliferation :
    • RA inhibits proliferation by affecting cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs). It has been shown to downregulate cyclin E/CDK2 and cyclin D1/CDK4 complexes .
    • The compound also blocks the Wnt/β-catenin signaling pathway in colorectal cancer cells, further contributing to its antiproliferative effects .
  • Suppression of Migration and Invasion :
    • Raddeanin A inhibits cancer cell migration and invasion through several pathways, including the miR-224-3p/Slit2/Robo1 signaling pathway in cervical cancer cells .
    • Its antiangiogenic properties are notable; RA modulates VEGF-mediated phosphorylation of VEGFR2 and downstream kinases, thereby inhibiting angiogenesis .

Pharmacological Studies

Numerous studies have documented the anticancer effects of Raddeanin A across various types of malignancies:

  • Breast Cancer : RA has shown effectiveness in reducing proliferation and inducing apoptosis in breast cancer cells through modulation of NF-κB and MAPK pathways .
  • Osteosarcoma : In vivo studies demonstrated that RA significantly inhibited tumor growth and induced apoptosis in osteosarcoma models by enhancing ROS levels .
  • Cervical Cancer : RA effectively suppressed proliferation and promoted apoptosis in cervical cancer cells via regulation of specific microRNAs .

Case Studies and Research Findings

StudyCancer TypeKey Findings
Breast CancerInduces apoptosis via Bcl-2 family modulation; inhibits NF-κB signaling.
OsteosarcomaInduces ROS generation; activates JNK/c-Jun pathway leading to apoptosis.
Cervical CancerSuppresses migration/invasion via miR-224-3p signaling; promotes cell cycle arrest.
Colorectal CancerBlocks Wnt/β-catenin pathway; enhances sensitivity to chemotherapy.
General Antitumor ActivityExhibits broad-spectrum antitumor activity across multiple cancer types.

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